N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride, also known as MOA-728 or PF-06372865, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazolidinones and has been shown to exhibit potent activity against a range of bacterial strains, including multidrug-resistant pathogens.
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine is a significant scaffold in drug design, found in a wide range of drugs with various therapeutic uses including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resulting molecules. Research highlights the flexibility of piperazine as a building block for discovering drug-like elements, emphasizing its importance in developing new therapeutic agents for various diseases (Rathi et al., 2016).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-piperazin-1-ylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-8-6-9(13-16-8)12-10(15)7-14-4-2-11-3-5-14;;/h6,11H,2-5,7H2,1H3,(H,12,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOAUYLCQAJBBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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